5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine
Overview
Description
“5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine” is a compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds that contain a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the use of a solution of a precursor molecule in a suitable solvent, to which other reagents are added . The exact method can vary depending on the specific molecules involved .Molecular Structure Analysis
The molecular structure of “5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine” includes a 1,3,4-oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, and two nitrogen atoms . The molecular formula is C6H9N3O .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-oxadiazole derivatives can be complex and varied, depending on the specific molecules involved . They can involve various mechanisms, such as the inhibition of growth factors, enzymes, and kinases .Scientific Research Applications
1,3,4-oxadiazoles are an important class of heterocyclic compounds . They have a five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . These compounds have been widely studied due to their broad range of chemical and biological properties .
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Pharmaceuticals and Medicinal Chemistry
- 1,3,4-oxadiazoles have become important synthons in the development of new drugs .
- The derivatives of the oxadiazole nucleus (1,3,4-oxadiazoles) show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
- There are commercially available drugs which consist of 1,3,4-oxadiazole ring such as nitrofuran derivative (Furamizole) which has strong antibacterial activity, Raltegravir as an antiviral drug and Nesapidil drug is used in anti-arrhythmic therapy .
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Cancer Treatment
- The 1,3,4-oxadiazole scaffold possesses a wide variety of biological activities, particularly for cancer treatment .
- In the development of novel 1,3,4-oxadiazole-based drugs, structural modifications are important to ensure high cytotoxicity towards malignant cells .
- These compounds selectively interact with nucleic acids, enzymes, and globular proteins .
- A variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contribute to their antiproliferative effects .
Future Directions
properties
IUPAC Name |
5-but-3-enyl-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-2-3-4-5-8-9-6(7)10-5/h2H,1,3-4H2,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBUPIUJNJNYPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=NN=C(O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677743 | |
Record name | 5-(But-3-en-1-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-But-3-en-1-yl-1,3,4-oxadiazol-2-amine | |
CAS RN |
1219827-75-4 | |
Record name | 5-(3-Buten-1-yl)-1,3,4-oxadiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219827-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(But-3-en-1-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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